4,6-Difluoro-1-indanone

Catalog No.
S728865
CAS No.
162548-73-4
M.F
C9H6F2O
M. Wt
168.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Difluoro-1-indanone

CAS Number

162548-73-4

Product Name

4,6-Difluoro-1-indanone

IUPAC Name

4,6-difluoro-2,3-dihydroinden-1-one

Molecular Formula

C9H6F2O

Molecular Weight

168.14 g/mol

InChI

InChI=1S/C9H6F2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2

InChI Key

HBVVKRYLYPANAE-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=C1C(=CC(=C2)F)F

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)F)F

4,6-Difluoro-1-indanone is an organic compound with the molecular formula C9H6F2OC_9H_6F_2O and a molecular weight of 168.14 g/mol. It belongs to the indanone family, characterized by a bicyclic structure containing a carbonyl group. The presence of two fluorine atoms at positions 4 and 6 enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and synthetic organic chemistry .

Synthesis and Characterization

4,6-Difluoro-1-indanone has been synthesized using various methods, with the most common approach involving the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride followed by cyclization and decarboxylation []. The resulting product can be further purified using techniques like recrystallization and column chromatography.

The structure and purity of the synthesized 4,6-Difluoro-1-indanone are typically confirmed using various spectroscopic methods, including:

  • Nuclear magnetic resonance (NMR) spectroscopy: This technique provides detailed information about the molecule's structure by identifying and quantifying the different types of hydrogen and carbon atoms present [].
  • Mass spectrometry: This technique helps determine the molecule's molecular weight and identify potential fragments, providing further confirmation of its identity [].

Potential Applications in Medicinal Chemistry

Research suggests that 4,6-Difluoro-1-indanone may possess interesting biological properties, making it a potential candidate for further investigation in medicinal chemistry. Some potential applications include:

  • Antimicrobial activity: Studies have shown that 4,6-Difluoro-1-indanone derivatives exhibit antibacterial and antifungal activity against various pathogens [].
  • Anticancer activity: Research suggests that certain 4,6-Difluoro-1-indanone derivatives may possess antitumor properties, warranting further exploration in this area [].
Include:

  • Nucleophilic Substitution: The carbonyl carbon can react with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
  • Condensation Reactions: It can participate in condensation reactions, forming larger and more complex molecules .
  • Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives, which may further undergo transformations .

Research indicates that compounds in the indanone class, including 4,6-difluoro-1-indanone, exhibit significant biological activities. These activities often include:

  • Inhibition of Enzymes: Some derivatives have shown inhibitory effects on cholinesterases, which are crucial in neurotransmission .
  • Antimicrobial Properties: Certain studies suggest potential antimicrobial activity against various pathogens .
  • Neuroprotective Effects: There is ongoing research into the neuroprotective properties of indanone derivatives, potentially useful in treating neurodegenerative diseases .

Several methods have been developed for synthesizing 4,6-difluoro-1-indanone:

  • Friedel-Crafts Acylation: This method involves acylating an appropriate indane precursor using acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride .
  • Cyclization Reactions: Starting from substituted phenols or other aromatic compounds, cyclization can yield indanones through various catalytic pathways .
  • Fluorination Techniques: Specific fluorination methods can introduce fluorine atoms at designated positions on the indanone structure, enhancing its reactivity and biological properties .

4,6-Difluoro-1-indanone has several applications:

  • Medicinal Chemistry: Its derivatives are explored for their potential as therapeutic agents due to their biological activities.
  • Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Investigated for use in developing new materials with specific electronic or optical properties .

Studies on the interactions of 4,6-difluoro-1-indanone with biological targets are ongoing. Preliminary findings suggest its potential to bind effectively with certain enzymes and receptors, which could lead to novel therapeutic applications. For instance, its interaction with cholinesterase enzymes demonstrates its capability as a lead compound for developing drugs targeting neurodegenerative diseases .

Several compounds share structural similarities with 4,6-difluoro-1-indanone. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-oneContains one fluorine and a methyl groupMethyl group may enhance lipophilicity
4-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-oneContains one fluorine and a methyl groupSimilar reactivity but different substituents
4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-oneContains one fluorine and a methyl groupPosition of methyl affects steric hindrance
4-Ethyl-5-fluoro-2,3-dihydro-1H-inden-1-oneContains an ethyl group instead of methylEthyl group increases molecular size
4-Fluoro-2,3-dihydro-1H-inden-1-oneLacks additional substituentsSimpler structure may lead to different properties

These compounds illustrate how variations in substituents can affect the physical and chemical properties of indanones while maintaining similar core structures.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4,6-Difluoro-1-indanone

Dates

Modify: 2023-08-15

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